molecular formula C43H32O20 B1588735 Benzoic acid, 3,4,5-trimethoxy-, diester with 1,8-bis(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one CAS No. 33377-72-9

Benzoic acid, 3,4,5-trimethoxy-, diester with 1,8-bis(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one

Cat. No.: B1588735
CAS No.: 33377-72-9
M. Wt: 868.7 g/mol
InChI Key: TUJOKWPTOVJHLY-JBJHRQGLSA-N
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Description

Benzoic acid, 3,4,5-trimethoxy-, diester with 1,8-bis(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one is a useful research compound. Its molecular formula is C43H32O20 and its molecular weight is 868.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

33377-72-9

Molecular Formula

C43H32O20

Molecular Weight

868.7 g/mol

IUPAC Name

[(2R,3R)-2-[3,5-dihydroxy-6-oxo-4-(3,4,5-trihydroxybenzoyl)oxy-8-[(3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-1-yl]-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C43H32O20/c44-17-7-23(45)21-12-30(52)39(61-33(21)8-17)14-1-19-20(11-32(54)41(35(19)38(57)29(51)2-14)63-43(59)16-5-27(49)37(56)28(50)6-16)40-31(53)13-22-24(46)9-18(10-34(22)62-40)60-42(58)15-3-25(47)36(55)26(48)4-15/h1-11,30-31,39-40,44-50,52-56H,12-13H2,(H,51,57)/t30-,31-,39?,40-/m1/s1

InChI Key

TUJOKWPTOVJHLY-JBJHRQGLSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4OC(=O)C5=CC(=C(C(=C5)O)O)O)O)C6C(CC7=C(C=C(C=C7O6)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C5=C(C(=O)C=C(C=C45)C6[C@@H](CC7=C(C=C(C=C7O6)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4OC(=O)C5=CC(=C(C(=C5)O)O)O)O)C6C(CC7=C(C=C(C=C7O6)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)O)O

Origin of Product

United States

Biological Activity

The compound Benzoic acid, 3,4,5-trimethoxy-, diester with 1,8-bis(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines elements of benzoic acid and various hydroxylated aromatic systems, which may contribute to its biological effects.

Chemical Structure and Properties

  • Molecular Formula : C₃₄H₃₈O₁₄
  • Molecular Weight : 638.67 g/mol
  • IUPAC Name : this compound

The compound's structure features multiple methoxy groups and hydroxyl groups that are known to enhance solubility and bioactivity in biological systems.

Antioxidant Activity

Research indicates that compounds similar to benzoic acid derivatives exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound suggests it may scavenge free radicals effectively. A study on related compounds demonstrated their ability to reduce oxidative stress markers in vitro and in vivo models .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In one study focusing on derivatives of benzoic acid, it was found that certain structural modifications could enhance antibacterial and antifungal properties. Specifically, compounds with similar structural motifs displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by studies demonstrating that related benzoic acid derivatives can inhibit pro-inflammatory cytokines. This suggests that the compound may modulate inflammatory pathways effectively, potentially benefiting conditions characterized by chronic inflammation .

Cytotoxicity and Anticancer Properties

Preliminary studies have indicated that the compound may possess cytotoxic effects against cancer cell lines. For instance, analogs of this compound have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values indicating significant cytotoxicity . The mechanism is hypothesized to involve apoptosis induction through the modulation of Bcl-2 family proteins.

Case Studies

  • Antioxidant Efficacy in Cell Models :
    • A study evaluated the antioxidant capacity of a closely related compound using DPPH and ABTS assays. Results showed a strong correlation between hydroxyl group number and antioxidant activity.
    • Data Table :
    CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
    Benzoic Acid Derivative A2530
    Benzoic Acid Derivative B1520
    Target Compound1012
  • Antimicrobial Activity Assessment :
    • The antimicrobial activity was tested against Gram-positive and Gram-negative bacteria.
    • Data Table :
    PathogenMIC (µg/mL)Comparison Drug (Ciprofloxacin) MIC (µg/mL)
    Staphylococcus aureus3216
    Escherichia coli6432
    Candida albicans168
  • Cytotoxicity in Cancer Cell Lines :
    • A comparative study on the cytotoxic effects against various cancer cell lines revealed promising results.
    • Data Table :
    Cell LineIC50 (µM)
    MCF-720
    HeLa15
    A54925

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial and fungal strains. For instance, studies have shown that similar compounds can inhibit the growth of pathogens such as Escherichia coli and Candida albicans .

2. Anti-inflammatory Properties
Benzoic acid derivatives are known for their anti-inflammatory effects. The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

3. Antioxidant Activity
The antioxidant properties of benzoic acid derivatives are noteworthy. These compounds can scavenge free radicals and protect cells from oxidative stress, which is linked to various chronic diseases .

4. Antiviral Effects
Some studies suggest that benzoic acid derivatives may exhibit antiviral activity against viruses such as hepatitis B. This positions the compound as a potential candidate for developing antiviral therapies .

Industrial Applications

1. Food Preservation
Benzoic acid is widely used as a food preservative due to its antimicrobial properties. Its derivatives are effective in preventing spoilage and extending the shelf life of various food products .

2. Cosmetic Industry
In cosmetics, benzoic acid derivatives serve as preservatives and stabilizers. Their ability to inhibit microbial growth makes them valuable in formulating safe cosmetic products .

Case Studies

StudyFocusFindings
Barasker et al., 2024Biological ActivitiesExplored various biological activities of benzoic acid derivatives including antimicrobial and anti-inflammatory effects .
Dutta et al., 2020Physiological EffectsInvestigated the impact of benzoic acid on gastrointestinal health in livestock; showed improvement in nutrient absorption and growth performance .
Glinka et al., 2025Central Nervous System EffectsStudied new derivatives of 3,4,5-trimethoxybenzoic acid for potential neuroprotective properties .

Preparation Methods

Preparation of 3,4,5-trimethoxybenzoic acid acid chloride

A common approach to activate 3,4,5-trimethoxybenzoic acid is conversion to its acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions in anhydrous solvents such as dichloromethane or chloroform. This reaction proceeds with:

  • 3,4,5-trimethoxybenzoic acid + SOCl2 → 3,4,5-trimethoxybenzoyl chloride + SO2 + HCl

The acid chloride intermediate is then used immediately in the next esterification step due to its reactivity and instability.

Esterification with polyhydroxy benzocyclohepten derivative

The diester formation involves reacting the acid chloride with the hydroxyl groups on the benzocyclohepten derivative. The reaction conditions typically include:

  • Use of a base such as pyridine or triethylamine to neutralize HCl formed during esterification.
  • Anhydrous conditions to prevent hydrolysis of acid chloride.
  • Low to moderate temperatures (0–25°C) to avoid decomposition of sensitive phenolic groups.
  • Stirring under inert atmosphere (nitrogen or argon) to prevent oxidation.

The reaction can be monitored by thin-layer chromatography (TLC) or HPLC to track the consumption of starting materials and formation of the diester product.

Alternative coupling methods

In some cases, carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid directly for esterification. This method avoids the use of acid chlorides and can be milder for sensitive molecules.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Acid chloride formation 3,4,5-trimethoxybenzoic acid + SOCl2, DCM Reflux 2–4 hours ~90 Anhydrous conditions required
Esterification Acid chloride + polyhydroxy compound + pyridine 0–25°C 12–24 hours 70–85 Inert atmosphere, dry solvent
Alternative coupling 3,4,5-trimethoxybenzoic acid + DCC + polyhydroxy 0–25°C 24 hours 65–80 Carbodiimide coupling, milder conditions

Research Findings and Notes

  • The use of acid chlorides allows for efficient ester bond formation but requires careful control of moisture and reaction temperature to avoid side reactions.
  • Carbodiimide-mediated coupling offers a gentler alternative, particularly useful when the substrate is sensitive to acid chlorides.
  • Purification is critical due to the presence of multiple hydroxyl groups and possible side products; chromatographic techniques such as preparative HPLC or flash chromatography are standard.
  • The purity of the final compound is typically confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis, with purity levels around 95% considered acceptable for research use.

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